molecular formula C21H19F2N3 B11445940 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11445940
M. Wt: 351.4 g/mol
InChI Key: SYKZTEZWERHNNU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrimidine ring substituted with a difluoromethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19F2N3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H19F2N3/c1-14-6-8-16(9-7-14)18-12-19(20(22)23)25-21(24-18)26-11-10-15-4-2-3-5-17(15)13-26/h2-9,12,20H,10-11,13H2,1H3

InChI Key

SYKZTEZWERHNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCC4=CC=CC=C4C3)C(F)F

Origin of Product

United States

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